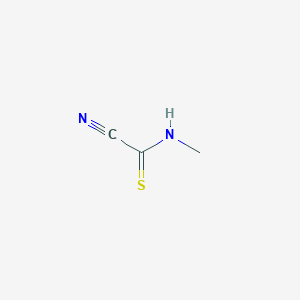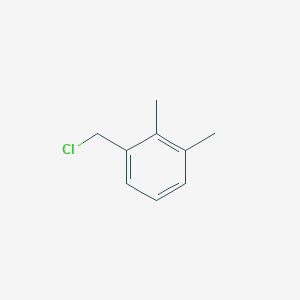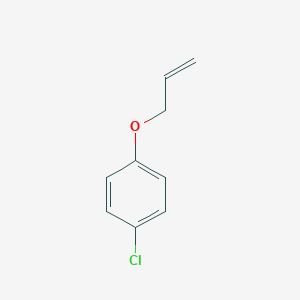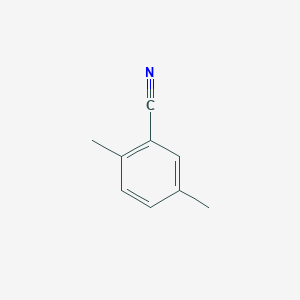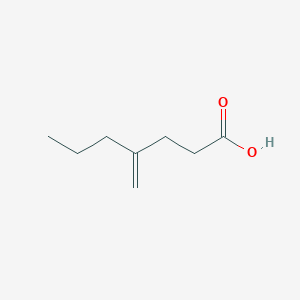
4-Propyl-4-pentenoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Propyl-4-pentenoic acid, also known as 4-PPA, is a carboxylic acid with the molecular formula C7H12O2. It is a colorless liquid with a pungent odor and is primarily used in the synthesis of pharmaceuticals and agrochemicals. In
Mécanisme D'action
The exact mechanism of action of 4-Propyl-4-pentenoic acid is not fully understood. However, it has been proposed that 4-Propyl-4-pentenoic acid may act as an inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids in the body. Endocannabinoids are lipid signaling molecules that play a role in pain, inflammation, and other physiological processes. By inhibiting FAAH, 4-Propyl-4-pentenoic acid may increase the levels of endocannabinoids in the body, leading to potential therapeutic effects.
Effets Biochimiques Et Physiologiques
Studies have shown that 4-Propyl-4-pentenoic acid may have potential therapeutic effects in various physiological processes. For example, it has been found to have anti-inflammatory properties and may be useful in the treatment of inflammatory conditions such as arthritis. Additionally, 4-Propyl-4-pentenoic acid has been found to have analgesic effects and may be useful in the treatment of pain. However, further research is needed to fully understand the biochemical and physiological effects of 4-Propyl-4-pentenoic acid.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-Propyl-4-pentenoic acid in lab experiments is its relatively simple synthesis method. Additionally, it is a stable compound that can be easily stored and transported. However, one limitation of using 4-Propyl-4-pentenoic acid is its pungent odor, which can be unpleasant and potentially harmful if inhaled in large quantities. Additionally, further research is needed to fully understand the potential side effects of 4-Propyl-4-pentenoic acid.
Orientations Futures
There are several potential future directions for research on 4-Propyl-4-pentenoic acid. One area of interest is its potential use in the treatment of inflammatory conditions and pain. Additionally, further research is needed to fully understand the mechanism of action of 4-Propyl-4-pentenoic acid and its potential therapeutic effects. Finally, there is a need for the development of new synthesis methods for 4-Propyl-4-pentenoic acid that are more efficient and environmentally friendly.
Conclusion
In conclusion, 4-Propyl-4-pentenoic acid is a carboxylic acid that is primarily used in the synthesis of pharmaceuticals and agrochemicals. Its synthesis method involves the reaction of 4-penten-1-ol with propylene oxide in the presence of a catalyst. 4-Propyl-4-pentenoic acid has potential scientific research applications in the treatment of inflammatory conditions and pain. Its mechanism of action is not fully understood, but it may act as an inhibitor of FAAH. Further research is needed to fully understand the biochemical and physiological effects of 4-Propyl-4-pentenoic acid and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 4-Propyl-4-pentenoic acid involves the reaction of 4-penten-1-ol with propylene oxide in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The resulting product is then oxidized using potassium permanganate or sodium hypochlorite to yield 4-Propyl-4-pentenoic acid. This synthesis method has been widely used in the production of 4-Propyl-4-pentenoic acid for various applications.
Applications De Recherche Scientifique
4-Propyl-4-pentenoic acid has been extensively studied for its potential use as a building block in the synthesis of various pharmaceuticals and agrochemicals. It has been found to be a useful intermediate in the synthesis of drugs such as the antihypertensive agent, guanabenz acetate, and the antipsychotic agent, clozapine. Additionally, 4-Propyl-4-pentenoic acid has been used in the synthesis of insecticides and herbicides.
Propriétés
Numéro CAS |
13722-70-8 |
|---|---|
Nom du produit |
4-Propyl-4-pentenoic acid |
Formule moléculaire |
C8H14O2 |
Poids moléculaire |
142.2 g/mol |
Nom IUPAC |
4-methylideneheptanoic acid |
InChI |
InChI=1S/C8H14O2/c1-3-4-7(2)5-6-8(9)10/h2-6H2,1H3,(H,9,10) |
Clé InChI |
RVGJFWAATJYOMM-UHFFFAOYSA-N |
SMILES |
CCCC(=C)CCC(=O)O |
SMILES canonique |
CCCC(=C)CCC(=O)O |
Autres numéros CAS |
13722-70-8 |
Synonymes |
4-propyl-4-pentenoic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



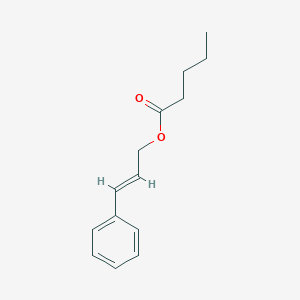
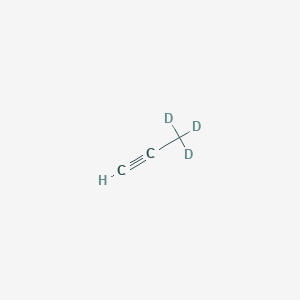
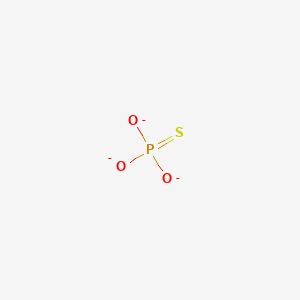
![2-Isothiocyanatobicyclo[2.2.1]heptane](/img/structure/B77712.png)
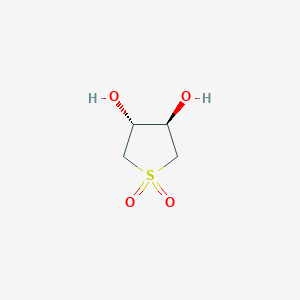
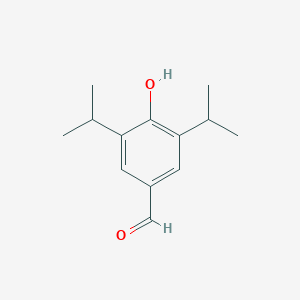
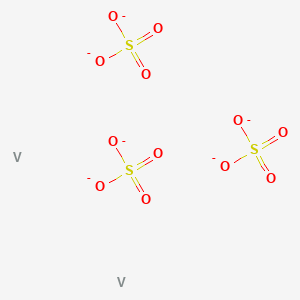
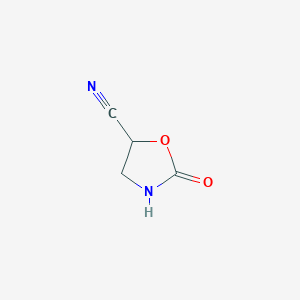
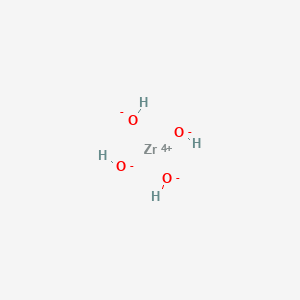
![2-Methyl-5-[(methylthio)methyl]furan](/img/structure/B77725.png)
